REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH3:4].[C:6]([OH:14])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1>C1(C)C=CC=CC=1>[C:6]([O:14][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1
|
Name
|
|
Quantity
|
177.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
98.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
116 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stir
|
Type
|
CUSTOM
|
Details
|
The reactor was sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
sealed
|
Type
|
TEMPERATURE
|
Details
|
heated to 200° C.
|
Type
|
CUSTOM
|
Details
|
The mixture was then removed from the reaction kettle and volatiles
|
Type
|
CUSTOM
|
Details
|
removed under vacuum on a rotary evaporator at 60° C
|
Type
|
CUSTOM
|
Details
|
The product was then purified
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 5 g MgSO4 and solvents
|
Type
|
CUSTOM
|
Details
|
removed under vacuum on a rotary evaporator at 60° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |